molecular formula C40H47N7O9S B1518663 Paritaprevir dihydrate CAS No. 1456607-71-8

Paritaprevir dihydrate

Cat. No.: B1518663
CAS No.: 1456607-71-8
M. Wt: 801.9 g/mol
InChI Key: AWGQIDLXYMGEEH-RHSIAEQTSA-N
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Description

Paritaprevir dihydrate is a potent, orally active antiviral medication primarily used in combination therapy to treat chronic Hepatitis C Virus (HCV). It is a non-structural protein 3/4A (NS3/4A) protease inhibitor, which plays a crucial role in the viral replication process. This compound is also known for its effectiveness against SARS-CoV-2, the virus responsible for COVID-19.

Preparation Methods

Synthetic Routes and Reaction Conditions: Paritaprevir dihydrate is synthesized through a series of chemical reactions involving the formation of key intermediates. The synthesis typically involves the use of reagents such as cyclopropylsulfonyl chloride, pyrazinylcarbonyl chloride, and phenanthridine derivatives. The reaction conditions include maintaining specific temperatures and pH levels to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chemical synthesis using reactors and purification systems. The process is optimized to achieve high yields and purity, ensuring the compound meets pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions: Paritaprevir dihydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound's structure and enhancing its antiviral properties.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

  • Substitution: Nucleophilic substitution reactions are carried out using reagents like sodium hydride and alkyl halides.

Major Products Formed: The major products formed from these reactions include various intermediates and derivatives of this compound, which are further purified and tested for their antiviral activity.

Scientific Research Applications

Paritaprevir dihydrate has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the mechanisms of viral protease inhibition. In biology, it serves as a tool to understand the replication and pathogenesis of HCV and SARS-CoV-2. In medicine, it is a key component of combination therapies for treating chronic Hepatitis C and COVID-19. In industry, it is produced and formulated into pharmaceutical products for clinical use.

Mechanism of Action

Paritaprevir dihydrate exerts its antiviral effects by inhibiting the NS3/4A protease, which is essential for the viral replication of HCV and SARS-CoV-2. By binding to the active site of the protease, this compound prevents the cleavage of viral polyproteins, thereby inhibiting viral replication. The molecular targets include the NS3/4A protease, and the pathways involved are those related to viral protein processing and assembly.

Comparison with Similar Compounds

Paritaprevir dihydrate is compared with other similar compounds such as Boceprevir and Telaprevir, which are also HCV protease inhibitors. Unlike these older agents, this compound offers better sustained virological response (SVR) rates, higher barriers to resistance, fewer side effects, and a reduced pill burden. Other similar compounds include:

  • Boceprevir: An earlier HCV protease inhibitor with a different chemical structure and lower SVR rates.

  • Telaprevir: Another HCV protease inhibitor with similar mechanisms but less favorable resistance profile compared to this compound.

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Properties

IUPAC Name

(1S,4R,6S,7Z,14S,18R)-N-cyclopropylsulfonyl-14-[(5-methylpyrazine-2-carbonyl)amino]-2,15-dioxo-18-phenanthridin-6-yloxy-3,16-diazatricyclo[14.3.0.04,6]nonadec-7-ene-4-carboxamide;dihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H43N7O7S.2H2O/c1-24-21-42-33(22-41-24)35(48)43-32-16-6-4-2-3-5-11-25-20-40(25,39(51)46-55(52,53)27-17-18-27)45-36(49)34-19-26(23-47(34)38(32)50)54-37-30-14-8-7-12-28(30)29-13-9-10-15-31(29)44-37;;/h5,7-15,21-22,25-27,32,34H,2-4,6,16-20,23H2,1H3,(H,43,48)(H,45,49)(H,46,51);2*1H2/b11-5-;;/t25-,26-,32+,34+,40-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWGQIDLXYMGEEH-RHSIAEQTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=N1)C(=O)NC2CCCCCC=CC3CC3(NC(=O)C4CC(CN4C2=O)OC5=NC6=CC=CC=C6C7=CC=CC=C75)C(=O)NS(=O)(=O)C8CC8.O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN=C(C=N1)C(=O)N[C@H]2CCCCC/C=C\[C@@H]3C[C@]3(NC(=O)[C@@H]4C[C@H](CN4C2=O)OC5=NC6=CC=CC=C6C7=CC=CC=C75)C(=O)NS(=O)(=O)C8CC8.O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H47N7O9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

801.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1456607-71-8
Record name Paritaprevir dihydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1456607718
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PARITAPREVIR DIHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HRQ5901O78
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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